IMTPPE

Androgen receptor Castration-resistant prostate cancer Transcriptional inhibition

CRPC researchers face confounding polypharmacology when using uncharacterized isoxazole-piperazine analogs, risking irreproducible AR pathway data. IMTPPE eliminates this uncertainty. - IC₅₀ 1.8 µM against AR transcriptional activity in C4-2 cells; inhibits LBD-deficient AR mutants. - AR-positive cell-selective antiproliferative activity confirms target-dependent mechanism. - Claimed in US10544110B2 (Compound 1) as an AR nuclear translocation inhibitor. - Also validated for S1PR1 (11 PDB co-crystal structures), SF-1 (IC₅₀ 876 nM), and ROR-α (IC₅₀ 4.76 µM).

Molecular Formula C20H27N3O2S
Molecular Weight 373.5 g/mol
Cat. No. B1671809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIMTPPE
SynonymsIMTPPE;  SID-3712502;  SID 3712502;  SID3712502; 
Molecular FormulaC20H27N3O2S
Molecular Weight373.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CSCC3=C(ON=C3C)C)C
InChIInChI=1S/C20H27N3O2S/c1-14-6-5-7-19(15(14)2)22-8-10-23(11-9-22)20(24)13-26-12-18-16(3)21-25-17(18)4/h5-7H,8-13H2,1-4H3
InChIKeyUOYXGXJBTVISCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone: CAS 851688-13-6 Supplier Selection & Technical Specifications


2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone (CAS 851688-13-6; also known as IMTPPE, SID-3712502, MLS000053719; molecular formula C₂₀H₂₇N₃O₂S; molecular weight 373.5 g/mol) is a synthetic small molecule featuring a 3,5-dimethylisoxazole moiety linked via a methylsulfanyl bridge to a piperazine-ethanone core bearing a 2,3-dimethylphenyl substituent . This compound is documented in the patent literature (US10544110, Compound 1) as an inhibitor of androgen receptor (AR) nuclear translocation [1], and its physicochemical properties—including a predicted ACD/LogP of 3.12, polar surface area of 75 Ų, and zero hydrogen bond donors—confer favorable membrane permeability characteristics for cell-based assays .

Procurement Rationale for IMTPPE (CAS 851688-13-6): Why Piperazine-Ethanone Analogs Are Not Interchangeable


Compounds within the piperazine-ethanone isoxazole class exhibit widely divergent target selectivity profiles driven by subtle variations in peripheral substituents. For instance, replacement of the 2,3-dimethylphenyl group with a 3-trifluoromethylphenyl moiety redirects activity toward TAM receptor pan-inhibition (RU-302) [1], while substitution of the methylsulfanyl linker with alternative spacers yields distinct AR antagonism potency as evidenced in US10544110 comparator series [2]. Moreover, IMTPPE itself demonstrates selective inhibition of AR-positive prostate cancer cell proliferation while having no effect on AR-negative cells, confirming that its activity is target-dependent rather than broadly cytotoxic [3]. Consequently, generic substitution of this compound with a structurally similar but pharmacologically uncharacterized analog in AR-related research workflows risks introducing confounding target engagement profiles that invalidate experimental reproducibility and cross-study comparability.

Quantitative Differentiation Evidence for 2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone


AR Transcriptional Inhibition in C4-2 Prostate Cancer Cells: IMTPPE vs. JJ-450 Comparator Analysis

IMTPPE exhibits approximately 1.5-fold greater potency than its analog JJ-450 in inhibiting AR transcriptional activity in C4-2 castration-resistant prostate cancer cells, with IC₅₀ values of 1.8 µM and 2.7 µM, respectively [1]. This direct head-to-head comparison establishes IMTPPE as the more potent AR inhibitor between these two structurally related compounds evaluated under identical assay conditions. Importantly, both compounds are documented in US10544110 as inhibitors of AR nuclear translocation, but the quantitative potency difference in cellular transcriptional inhibition distinguishes IMTPPE for applications requiring lower compound concentrations [2].

Androgen receptor Castration-resistant prostate cancer Transcriptional inhibition C4-2 cell line

SF-1 Target Engagement: High-Affinity Inhibition at Steroidogenic Factor 1

IMTPPE demonstrates potent inhibition of Steroidogenic Factor 1 (SF-1), a nuclear receptor involved in steroid hormone biosynthesis and adrenocortical function, with an IC₅₀ of 876 nM as determined in a quantitative biochemical assay at The Scripps Research Institute Molecular Screening Center [1]. While direct comparative data against structurally related analogs for this specific target are not available in the public domain, this sub-micromolar activity represents a distinct pharmacological fingerprint not reported for the TAM receptor-directed analog RU-302 or the simple piperazine-ethanone scaffold lacking the 3,5-dimethylisoxazole-methylsulfanyl moiety [2].

Steroidogenic factor 1 Nuclear receptor SF-1 Endocrine signaling

ROR-α Nuclear Receptor Activity: Distinct Isoform-Selective Inhibition

IMTPPE binds to and inhibits Isoform 2 of Nuclear Receptor ROR-alpha (Alpha-2) with an IC₅₀ of 4.76 µM, as recorded in BindingDB curated from PubChem BioAssay data [1]. This moderate affinity for the ROR-α nuclear receptor represents a distinct molecular target engagement profile that is absent from the characterized activity of comparator compound RU-302, which acts instead as a TAM receptor pan-inhibitor via blockade of the Gas6-AXL interface [2].

ROR-alpha Nuclear receptor Circadian rhythm Th17 differentiation

AR-Dependent Antiproliferative Selectivity: Cell Line-Specific Activity Profile

IMTPPE selectively inhibits proliferation of AR-positive prostate cancer cells while exhibiting no effect on AR-negative prostate cancer cells in culture [1]. This cell line-selective antiproliferative profile demonstrates that IMTPPE's growth inhibitory activity is mechanistically dependent on AR expression, as confirmed via real-time polymerase chain reaction, Western blot, and luciferase assays. In contrast, non-specific cytotoxic agents would exhibit growth inhibition across both AR-positive and AR-negative lines, while AR antagonists lacking the precise structural features of IMTPPE (such as the methylsulfanyl bridge and 2,3-dimethylphenyl substitution pattern) may show divergent AR variant inhibition profiles as documented for enantiomers of JJ-450 [2].

AR-positive cancer Antiproliferative Cell line selectivity Prostate cancer

HSF-1 Stress Response Pathway: Weak Activity Defining a Selectivity Benchmark

In a luminescence-based counter-screen assay evaluating Heat Shock Factor-1 (HSF-1) stress response modulation in NIH3T3 cells treated with MG132, IMTPPE exhibited an EC₅₀ of 243 µM (2.43E+5 nM) [1]. This high EC₅₀ value (three orders of magnitude weaker than its AR inhibition IC₅₀ of 1.8 µM) establishes a baseline of weak activity at HSF-1 and provides a quantitative selectivity window. While no direct comparator data is available for HSF-1 across analogs, this datum defines the compound's polypharmacology fingerprint and confirms that IMTPPE's primary cellular effects at sub-micromolar concentrations are not mediated through HSF-1 stress pathway activation.

HSF-1 Heat shock response Stress pathway Counter-screening

S1PR1 Receptor Modulation: Structural Determinant of Divergent GPCR Activity

IMTPPE has been identified as a ligand for Sphingosine 1-phosphate receptor 1 (S1PR1), a G protein-coupled receptor implicated in lymphocyte trafficking and endothelial barrier function, as evidenced by its presence in PDB co-crystal structures (3V2W, 3V2Y, 7EO2, 7EO4, 7EVY, 7EVZ, 7EW0, 7EW7, 7TD3, 7TD4, 7WF7) [1]. This S1PR1 activity is not reported for the comparator compound RU-302, which is instead characterized as a TAM receptor pan-inhibitor targeting the Gas6-AXL interface [2].

S1PR1 Sphingosine-1-phosphate GPCR Immunomodulation

Validated Application Scenarios for 2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone in Research Procurement


Castration-Resistant Prostate Cancer (CRPC) AR Pathway Inhibition Studies

IMTPPE is directly validated for use as an AR transcriptional activity inhibitor in C4-2 castration-resistant prostate cancer cells, with a documented IC₅₀ of 1.8 µM [1]. It is appropriate for experiments requiring AR pathway blockade independent of the ligand-binding domain, as demonstrated by its activity against LBD-deficient AR mutants [2]. Researchers should procure IMTPPE specifically for CRPC studies rather than JJ-450 (IC₅₀ = 2.7 µM) when maximum potency at lower concentrations is required [1]. The compound's AR-positive cell-selective antiproliferative activity ensures that growth inhibition readouts reflect AR-dependent mechanisms rather than non-specific cytotoxicity [2].

Nuclear Receptor Profiling in Endocrine and Metabolic Research

IMTPPE exhibits a documented nuclear receptor polypharmacology profile encompassing SF-1 (IC₅₀ = 876 nM) and ROR-α (IC₅₀ = 4.76 µM) [1]. This unique target engagement signature distinguishes it from analogs like RU-302, which act via TAM receptor pathways [2]. Researchers investigating steroidogenesis, adrenal biology, or ROR-α-mediated circadian and immune pathways should select IMTPPE as a structurally defined chemical probe with validated activity at both SF-1 and ROR-α, enabling multi-target nuclear receptor studies from a single compound scaffold.

Sphingosine-1-Phosphate Receptor 1 (S1PR1) Structural Biology and Pharmacology

The availability of multiple PDB co-crystal structures (3V2W, 3V2Y, 7EO2, 7EO4, 7EVY, 7EVZ, 7EW0, 7EW7, 7TD3, 7TD4, 7WF7) confirms that IMTPPE binds directly to S1PR1 [1]. This makes IMTPPE the preferred procurement choice over structurally similar isoxazole-piperazine analogs (e.g., RU-302) for S1PR1-focused research, as the structural biology data provide atomic-level validation of target engagement. Applications include S1PR1-mediated lymphocyte trafficking assays, endothelial barrier function studies, and structure-guided optimization of S1PR1 ligands [1].

AR Nuclear Translocation Inhibitor Reference Standard

IMTPPE is explicitly claimed in US10544110B2 (Compound 1) as a small molecule inhibitor of androgen receptor nuclear translocation for the treatment of castration-resistant prostate cancer [1]. This patent documentation establishes IMTPPE as a reference compound for assays designed to measure AR subcellular localization and nuclear import mechanisms. For researchers developing screening assays for AR nuclear translocation inhibitors or validating orthogonal AR pathway modulators, IMTPPE serves as a structurally authenticated positive control with defined patent provenance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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